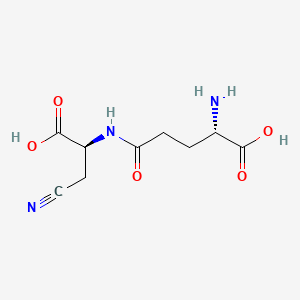

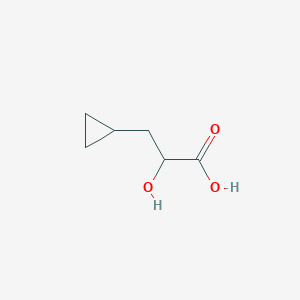

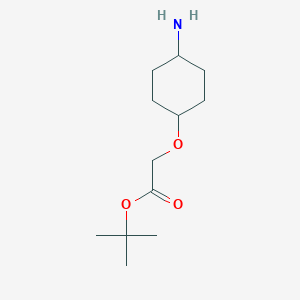

![molecular formula C10H15NO B3106784 4-[(Propylamino)methyl]phenol CAS No. 160590-46-5](/img/structure/B3106784.png)

4-[(Propylamino)methyl]phenol

Descripción general

Descripción

“4-[(Propylamino)methyl]phenol” is a chemical compound with the molecular weight of 201.7 . It is also known as “4-[(propylamino)methyl]phenol hydrochloride” with the CAS Number: 33597-18-1 .

Molecular Structure Analysis

The InChI code for “4-[(Propylamino)methyl]phenol” is1S/C10H15NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h3-6,11-12H,2,7-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Its molecular weight is 201.7 . More specific physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Catalytic Applications

4-[(Propylamino)methyl]phenol has been studied in the context of catalytic reactions. For instance, it's used in iron(III) amine-bis(phenolate) complexes for the catalytic alkylation of aryl Grignard reagents, providing a pathway for C-C cross-coupling in organic synthesis (Qian, Dawe, & Kozak, 2011).

Biological Activity

In biological research, compounds structurally related to 4-[(Propylamino)methyl]phenol have been examined for their allosteric effects on hemoglobin. This research offers insights into potential clinical applications in areas like ischemia and stroke, indicating the significance of these compounds in medical research (Randad, Mahran, Mehanna, & Abraham, 1991).

Safety and Hazards

The safety information for “4-[(Propylamino)methyl]phenol” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding ingestion, inhalation, and skin contact, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Phenolic compounds, which this compound is a part of, are known to interact with various proteins and enzymes in the body .

Mode of Action

Phenolic compounds are known to be reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones , and they can also participate in nucleophilic aromatic substitution reactions .

Biochemical Pathways

Phenolic compounds, including 4-[(Propylamino)methyl]phenol, are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway or the polyketide acetate/malonate pathway . These pathways lead to the production of monomeric and polymeric phenols and polyphenols, which fulfill a broad range of physiological roles in plants .

Pharmacokinetics

Phenolic compounds are known to have complex pharmacokinetic behavior . They are generally poorly absorbed in the gastrointestinal tract due to their large size and relatively poor membrane permeability . Once absorbed, they are extensively metabolized, primarily via conjugation reactions, and excreted in the urine .

Result of Action

Phenolic compounds are known to have antioxidant properties . They can act as free radical scavengers and metal chelators, and they can also affect cell signaling pathways and gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(Propylamino)methyl]phenol. For instance, phenolic compounds tend to persist in the environment over a long period of time, accumulate, and exert toxic effects on humans and animals . The presence of other chemicals, pH, temperature, and light exposure can also affect the stability and reactivity of these compounds .

Propiedades

IUPAC Name |

4-(propylaminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPQZPMSTMUYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Propylamino)methyl]phenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

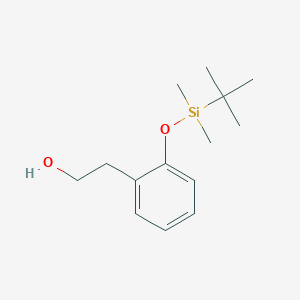

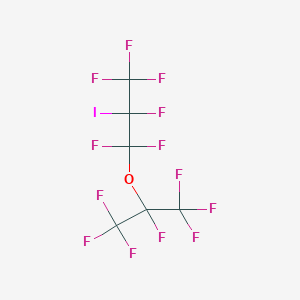

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)

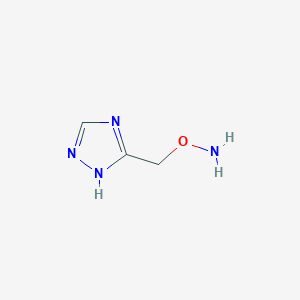

![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)

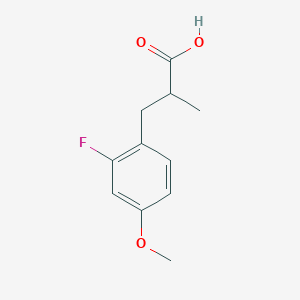

![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)